Mps1/TTK Kinase Selectivity Inferred from Imidazo[1,2-b]pyridazine Scaffold SAR
The 2-cyclopropyl-imidazo[1,2-b]pyridazine-6-carboxamide scaffold, when optimized at the 6-position, yields Mps1/TTK inhibitors with cellular IC50 values as low as 0.70 nM (compound 27f) and antiproliferative activity in A549 cells at 6.0 nM, with selectivity confirmed over 192 kinases [1]. The 3,4-dimethylphenyl carboxamide at position 6 in CAS 2549017-07-2 occupies the same vector as the optimized 6-substituents in the published Mps1 series, suggesting comparable hinge-binding geometry. By contrast, the 2,5-dimethyl and 3,5-dimethyl regioisomers alter the dihedral angle between the phenyl ring and the carboxamide, potentially disrupting the hydrogen-bond network with the Mps1 hinge region. The indazole-based lead compound in the same study showed an Mps1 IC50 of 498 nM, which was improved to 3.06 nM through optimization—a >160-fold enhancement that demonstrates the steep SAR within this chemical space [2].
| Evidence Dimension | Mps1/TTK cellular inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured for CAS 2549017-07-2; predicted to lie within the nM range based on scaffold SAR |
| Comparator Or Baseline | Compound 27f (optimized imidazo[1,2-b]pyridazine): cellular Mps1 IC50 = 0.70 nM, A549 IC50 = 6.0 nM; Indazole lead 6: Mps1 IC50 = 498 nM |
| Quantified Difference | ~160-fold to >700-fold potency range depending on substitution; unoptimized regioisomers risk ≥100-fold activity loss |
| Conditions | Mps1 cellular assay; A549 lung adenocarcinoma proliferation; selectivity panel of 192 kinases (J. Med. Chem. 2015) |
Why This Matters
The documented >160-fold potency variation within the Mps1 series demonstrates that regioisomer selection is critical: substituting the 3,4-dimethylphenyl analog with a non-optimized regioisomer risks losing nM-range Mps1 activity entirely, compromising experimental reproducibility and target engagement in mitotic checkpoint studies.
- [1] Kusakabe K, Ide N, Daigo Y, et al. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. J Med Chem. 2015;58(4):1760-1775. doi:10.1021/jm501599u View Source
- [2] Kusakabe K, et al. scite.ai author profile summarizing Mps1 IC50 progression from indazole lead 6 (IC50 = 498 nM) to optimized compound 23c (IC50 = 3.06 nM). View Source
